Antibacterial peptide chensirin-1
Description
Discovery and Isolation from Rana chensinensis Skin Secretions
The discovery of chensirin-1 is rooted in the broader scientific exploration of amphibian skin as a rich source of bioactive compounds.
For decades, the skin secretions of amphibians have been recognized as a potent arsenal (B13267) of host defense peptides, which form a crucial part of their innate immune system. nih.govnih.gov This field of research gained significant momentum with the discovery of magainins from the African clawed frog Xenopus laevis in 1987. nih.gov These findings spurred further investigation into the diverse array of peptides produced by various amphibian species, which are designed to protect them from pathogenic microorganisms in their environment. nih.govmdpi.com The skin of the Chinese brown frog, Rana chensinensis, has a long history of use in traditional Chinese medicine for its perceived anti-inflammatory properties, hinting at the presence of bioactive molecules. portlandpress.com Modern scientific techniques have since confirmed that these secretions are a complex mixture of peptides with a range of biological activities. nih.gov
The isolation of chensirin-1 from the skin secretions of Rana chensinensis involves a multi-step purification process. The initial step typically involves stimulating the frog to release its skin secretions, which are then collected and lyophilized (freeze-dried). wikipedia.org To separate the various peptide components, a combination of chromatographic techniques is employed. Size-exclusion chromatography, using matrices like Sephadex G-50, is often used for the initial fractionation of the crude secretion based on molecular size. unmc.edu Following this, reverse-phase high-performance liquid chromatography (RP-HPLC) is a critical step for purifying the peptide to homogeneity. unmc.eduresearchgate.net This technique separates peptides based on their hydrophobicity, yielding highly pure fractions of chensirin-1.
Biochemical Characterization and Initial Identification of Chensirin-1
Once purified, chensirin-1 is subjected to a series of analyses to determine its fundamental biochemical properties. Mass spectrometry is a key technique used to ascertain the molecular weight of the peptide with high accuracy. unmc.edu Further analysis using tandem mass spectrometry (MS/MS) allows for the determination of its amino acid sequence. portlandpress.com The primary structure of chensirin-1 has been identified as a sequence of 15 amino acids: VLPLVGNLLNDLLGE. unmc.eduresearchgate.net
Initial functional studies have demonstrated that chensirin-1 exhibits selective antimicrobial activity, being effective against Gram-positive bacteria but inactive against Gram-negative bacteria. nih.gov This selectivity is a significant characteristic that influences its potential applications. Furthermore, structural analysis using techniques like circular dichroism has revealed that chensirin-1 possesses an atypical structure. In an aqueous environment, it primarily exists in a random coil conformation. However, in a membrane-mimicking environment, it adopts a more ordered structure containing a mixture of β-strands and α-helices, with a significant portion remaining as random coils. nih.gov
| Property | Description |
| Amino Acid Sequence | VLPLVGNLLNDLLGE |
| Molecular Weight | Approximately 1657.9 Da |
| Structure | Atypical, with a combination of β-strands, α-helices, and random coils in membrane-like environments. nih.gov |
| Antimicrobial Spectrum | Primarily active against Gram-positive bacteria. nih.gov |
Classification and Significance within the Antimicrobial Peptide Landscape
Antimicrobial peptides (AMPs) are broadly classified based on their structure, amino acid composition, and biological source. nih.govunmc.edufrontiersin.org Based on its structural characteristics, chensirin-1 can be classified as a non-α-helical or an αβ-peptide, given its mixture of secondary structural elements. unmc.edu More specifically, its unique sequence and atypical structure differentiate it from many well-characterized families of amphibian AMPs. nih.gov
The significance of chensirin-1 lies in its distinctiveness. While many potent AMPs are α-helical, the efficacy of a peptide with an atypical structure like chensirin-1 highlights the diverse structural motifs that can confer antimicrobial activity. nih.govredalyc.org This expands the known structural repertoire of AMPs and provides new templates for the design of novel antimicrobial agents. The selective activity of chensirin-1 against Gram-positive bacteria is also of considerable interest. Understanding the molecular basis for this selectivity could inform the development of narrow-spectrum antibiotics, which are increasingly sought after to minimize the disruption of beneficial microbial flora and reduce the selective pressure that drives antibiotic resistance. The study of peptides like chensirin-1, therefore, not only contributes to our fundamental understanding of innate immunity in amphibians but also holds promise for addressing the urgent global challenge of antibiotic resistance.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FTMKKSLLLLFFLGTINFSLC |
Origin of Product |
United States |
Structural Elucidation and Biosynthesis of Chensirin 1
Primary Sequence Determination of Antibacterial Peptide Chensirin-1
The primary structure of the mature chensirin-1 peptide was determined through Edman degradation and mass spectrometry. It is a relatively short, linear peptide composed of 15 amino acid residues. The definitive amino acid sequence of chensirin-1 is VLPLVGNLLNDLLGE . nih.gov
A notable feature of the chensirin-1 sequence is its high content of hydrophobic amino acid residues, such as valine, leucine, and glycine (B1666218), which is a common characteristic among many antimicrobial peptides and is crucial for their interaction with and disruption of microbial membranes.
Molecular Cloning and Genetic Analysis of Chensirin-1 Precursor
The biosynthesis of chensirin-1 begins with the translation of a precursor protein, a common strategy for the production of potent, secreted peptides. The gene encoding the chensirin-1 precursor was identified through the construction of a cDNA library from the skin of Rana chensinensis. nih.gov
The analysis of the cDNA clone revealed that chensirin-1 is synthesized as a prepropeptide. This precursor protein has a multi-domain architecture typical of amphibian antimicrobial peptides. The full amino acid sequence of the preprochensirin-1 is as follows:
MFTLKKSLLLLFFIGVIKLSLCEEERNADEEKRRDDPDEMDVEVEKRLALERRDGWLRLFGLKPRRKH nih.gov
The prepropeptide consists of three distinct regions:
An N-terminal signal peptide (residues 1-22): This sequence directs the nascent polypeptide into the endoplasmic reticulum for secretion. nih.gov
An acidic spacer peptide: This region is located between the signal peptide and the mature peptide and is thought to play a role in preventing the premature activation of the cytotoxic mature peptide within the host's cells.
The C-terminal mature chensirin-1 peptide.
The nucleotide sequence encoding the chensirin-1 precursor is terminated by a stop codon, denoted by an asterisk in the original research publication. nih.gov
Putative Post-Translational Modifications and Maturation Pathways
The transformation of the inactive preprochensirin-1 into the biologically active chensirin-1 peptide involves a series of post-translational modifications (PTMs). While specific enzymatic studies on chensirin-1 are not extensively detailed in the literature, the maturation pathway can be inferred from the precursor sequence and established knowledge of amphibian AMP biosynthesis.
The primary PTM is the proteolytic processing of the prepropeptide. This occurs in a stepwise manner:
Cleavage of the Signal Peptide: The N-terminal signal peptide is removed by a signal peptidase upon translocation into the endoplasmic reticulum. nih.gov
Excision of the Mature Peptide: The mature chensirin-1 sequence is flanked by a Lys-Arg (KR) processing site, a common recognition motif for proprotein convertases. These enzymes cleave the precursor to release the mature peptide.
While many amphibian antimicrobial peptides undergo C-terminal amidation, a modification that often enhances their stability and activity, there is currently no direct evidence from the available literature to confirm this specific PTM for chensirin-1.
Conformational Analysis of Chensirin-1 in Biological Milieus
The three-dimensional structure of chensirin-1 is critical for its antimicrobial function. The peptide's conformation can change depending on its environment, a key aspect of its mechanism of action.
Secondary Structural Elements and Dynamics (e.g., Circular Dichroism Spectroscopy)
The secondary structure of a novel antimicrobial peptide from Rana chensinensis, which is consistent with the characteristics of chensirin-1, has been investigated using far-ultraviolet circular dichroism (CD) spectroscopy. nih.gov This technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the regular, repeating structures within a peptide.
The CD analysis revealed that the peptide's conformation is highly dependent on the solvent environment:
In an aqueous solution (mimicking the extracellular environment): The peptide exhibits a predominantly random coil structure. nih.gov This lack of a defined structure in a polar environment is thought to prevent self-aggregation and potential toxicity to host cells.
In a membrane-mimicking environment (50% trifluoroethanol): The peptide undergoes a significant conformational change, adopting a more ordered alpha-helical structure. nih.gov This induced helicity is a hallmark of many membrane-active AMPs and is believed to be essential for their ability to insert into and disrupt the lipid bilayers of bacterial membranes.
This conformational flexibility is a key feature of chensirin-1's mode of action, allowing it to remain inactive in the host's system and become active upon encountering a microbial membrane.
Tertiary Structure Predictions and Experimental Characterization
As of the current scientific literature, there are no published studies detailing the full three-dimensional tertiary structure of chensirin-1, either through experimental methods like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, or through computational tertiary structure predictions. The peptide's small size and conformational flexibility in aqueous solution present challenges for these analytical techniques.
| Compound Name |
| Chensirin-1 |
| Glycine |
| Leucine |
| Valine |
Interactive Data Table: Chensirin-1 Precursor Protein Details
| Feature | Residue Position | Sequence |
| Signal Peptide | 1-22 | MFTLKKSLLLLFFIGVIKLSL |
| Mature Peptide | 49-63 | VLPLVGNLLNDLLGE |
| Full Precursor | 1-68 | MFTLKKSLLLLFFIGVIKLSLCEEERNADEEKRRDDPDEMDVEVEKRLALERRDGWLRLFGLKPRRKH |
Antimicrobial Spectrum and Potency of Chensirin 1
Antibacterial Efficacy against Gram-Positive Bacterial Strains
Chensirin-1 exhibits potent antimicrobial activity primarily directed against Gram-positive bacteria. nih.gov This targeted efficacy is a significant characteristic of the peptide. In contrast, its natural form shows limited to no activity against Gram-negative bacteria. nih.gov The peptide's effectiveness against Gram-positive strains highlights its potential as a selective antimicrobial agent.
Antibacterial Efficacy against Gram-Negative Bacterial Strains
The native Chensirin-1 peptide displays almost no antibacterial activity against Gram-negative bacteria. nih.gov This limited efficacy is attributed to its relatively low amphipathicity and hydrophobicity, as well as its tendency to adopt a random coil conformation. nih.gov However, it has been observed that lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, can influence the antimicrobial activity of Chensirin-1. nih.gov The peptide can adopt α-helical structures in the presence of LPS, suggesting a potential to mitigate the effects of LPS. nih.gov
Quantitative Assessment of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. For the natural Chensirin-1 peptide, MIC values against selected bacteria have been reported to be over 500 μM, indicating low antimicrobial activity in its native state. nih.gov It is important to note that MIC values can vary depending on the specific bacterial strain and the testing methodology used. nih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of Chensirin-1
| Microorganism | MIC (μM) |
| Selected Bacteria | >500 nih.gov |
Bactericidal kinetics, often evaluated through time-kill assays, provide insights into the concentration and time-dependent killing capacity of an antimicrobial agent. nih.gov These assays measure the reduction in bacterial viability over time in the presence of the antimicrobial compound. For many antimicrobial peptides, a rapid bactericidal effect is a key characteristic. For instance, some peptides can cause a significant decrease in bacterial viability within a short period, such as 5 minutes. mdpi.com While specific time-kill assay data for the native Chensirin-1 is not extensively detailed in the provided results, the general methodology involves assessing the log10 reduction in colony-forming units (CFU)/mL over time. nih.gov
Comparative Analysis of Chensirin-1 Activity with Other Antimicrobial Peptides
Chensirin-1 possesses unique structural characteristics that distinguish it from other amphibian-derived antimicrobial peptides. nih.gov For instance, the N-terminal residues (SAV) of Chensirin-1 differ from those found in other short-sequence antimicrobial peptides. nih.gov Additionally, the presence of three histidine residues in its sequence is a distinctive feature. nih.gov
In its natural form, Chensirin-1 exhibits lower antimicrobial activity compared to many other antimicrobial peptides, which often display broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For example, peptides like pexiganan (B138682) and nisin are known for their potent and broad-spectrum efficacy. nih.govmdpi.com However, engineered variants of Chensirin-1, where specific amino acid substitutions have been made, have demonstrated significantly enhanced and broader-spectrum antimicrobial activities, sometimes surpassing the parent peptide. nih.govresearchgate.net These mutated peptides have shown increased hydrophobicity and a greater propensity to form α-helical structures, which are often correlated with higher antimicrobial potency. nih.gov
Molecular Mechanisms of Action of Antibacterial Peptide Chensirin 1
Interaction with Bacterial Cell Membranes
The primary target of chensirin-1 is the bacterial cytoplasmic membrane. nih.gov This interaction is a multifaceted process involving initial binding, conformational changes, and subsequent disruption of the membrane's barrier function.
Experimental evidence strongly supports the membrane-disrupting capability of chensirin-1. Studies utilizing dye leakage assays have shown that chensirin-1 can induce rapid and significant leakage of fluorescent dyes from model vesicles, indicating the formation of pores or other defects in the lipid bilayer. nih.gov
Furthermore, membrane permeation assays conducted on intact Bacillus cereus have demonstrated that chensirin-1 causes membrane depolarization in under a minute. nih.gov This rapid depolarization is a hallmark of antimicrobial peptides that act on the cell membrane and is followed by more severe damage to the membrane's integrity, leading to the efflux of cytoplasmic contents. nih.gov Time-kill kinetic studies against B. cereus have revealed that chensirin-1 is bactericidal at twice its minimum inhibitory concentration (MIC), with a post-antibiotic effect (PAE) greater than five hours, highlighting its rapid and sustained disruptive action on the membrane. nih.gov
The interaction of chensirin-1 with lipid bilayers is a critical step in its mechanism of action. Circular dichroism (CD) spectroscopy has shown that chensirin-1 exists in an aperiodic, or random coil, structure in aqueous solutions. nih.gov However, in the presence of membrane-mimicking environments, such as trifluoroethanol or sodium dodecyl sulfate (B86663) (SDS) solutions, it undergoes a conformational change to a structure containing approximately 20% β-strands and 8% α-helices. nih.gov This structural transition is crucial for its ability to insert into and disrupt the lipid bilayer.
Studies with model membrane systems, specifically negatively charged vesicles, have shown that chensirin-1 causes substantial dye leakage, indicating a strong interaction with these types of membranes. nih.gov The cationic nature of chensirin-1, rich in arginine and histidine residues, facilitates its initial electrostatic attraction to the negatively charged components of bacterial membranes. nih.gov
A key characteristic of chensirin-1 is its selective activity against Gram-positive bacteria, while being largely inactive against Gram-negative bacteria. nih.gov This specificity is attributed to the structural differences in the cell envelopes of these two bacterial types.
Gram-positive bacteria possess a thick, exposed layer of peptidoglycan and teichoic acids, which are anionic polymers, making their surface negatively charged and a prime target for the cationic chensirin-1. biorxiv.orgnih.gov In contrast, Gram-negative bacteria have a more complex cell envelope, featuring an outer membrane that contains lipopolysaccharide (LPS). nih.gov
Research indicates that chensirin-1 is unable to overcome the barrier presented by the LPS layer of Gram-negative bacteria. nih.gov It has been shown that LPS induces the oligomerization of chensirin-1, which effectively prevents the peptide from translocating across the outer membrane to reach its ultimate target, the cytoplasmic membrane. nih.gov This interaction with LPS sequesters the peptide, neutralizing its antibacterial activity against Gram-negative organisms.
Interactive Table: Specificity of Chensirin-1
| Feature | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Outer Membrane | Absent | Present |
| Lipopolysaccharide (LPS) | Absent | Present in outer leaflet of outer membrane |
| Chensirin-1 Interaction | Direct interaction with cytoplasmic membrane | Interaction with LPS leads to oligomerization and prevents translocation |
| Outcome | Membrane permeabilization and cell death | Inactive |
Potential Intracellular Targets and Downstream Effects
While the primary mechanism of chensirin-1 is clearly the disruption of the bacterial cell membrane, the possibility of interactions with intracellular targets cannot be entirely ruled out for all antimicrobial peptides. For some peptides, once the membrane is breached, they can enter the cytoplasm and interfere with essential cellular processes such as DNA replication, protein synthesis, or enzymatic activities. However, for chensirin-1, the current body of scientific literature predominantly points towards its action being confined to the cytoplasmic membrane, with cell death resulting from the loss of membrane integrity and leakage of cellular contents. nih.gov There is no direct evidence to suggest that chensirin-1 has specific intracellular targets.
Modulation of Bacterial Physiological Processes
The profound impact of chensirin-1 on the bacterial cell membrane inevitably leads to the modulation of various physiological processes. The rapid depolarization of the membrane disrupts the proton motive force, which is essential for ATP synthesis, nutrient transport, and other energy-dependent cellular activities. The subsequent leakage of ions and metabolites further cripples the cell's metabolic functions.
The bactericidal action of chensirin-1 is a direct consequence of this catastrophic failure of the membrane to maintain its essential physiological roles. The primary modulation of bacterial physiology by chensirin-1 is, therefore, a swift and irreversible shutdown of cellular functions stemming from the compromised physical barrier of the cytoplasmic membrane.
Structure Activity Relationships Sar of Chensirin 1 and Its Analogs
Identification of Critical Amino Acid Residues for Antibacterial Potency
The antibacterial power of chensirin-1 is intrinsically linked to its specific amino acid sequence. The native peptide is characterized by a high content of cationic and polar residues, including three notable histidine residues, which are uncommon in many other amphibian AMPs. researchgate.netspandidos-publications.com These histidines, along with five arginine and two lysine (B10760008) residues, give chensirin-1 a net positive charge of +7 at neutral pH, a charge that can increase in acidic environments, facilitating interaction with negatively charged bacterial membranes. researchgate.net
However, the parent chensirin-1 is also notable for what it lacks. Its sequence contains multiple glycine (B1666218) residues, which contribute to high flexibility but also a propensity to adopt a random coil structure rather than a more defined, amphipathic secondary structure like an α-helix. researchgate.netspandidos-publications.com This structural feature is considered a primary reason for its limited activity against Gram-negative bacteria. researchgate.net
Modification studies have pinpointed glycine and histidine as critical residues for modulating activity. The substitution of flexible glycine residues with bulky, hydrophobic tryptophan residues has proven to be a pivotal strategy. Tryptophan facilitates the anchoring of the peptide into the bacterial cell membrane and promotes the formation of a more stable α-helical structure, a key conformation for many membrane-disrupting AMPs. researchgate.net This single type of substitution can transform chensirin-1 from a selective agent into a broad-spectrum antibiotic. The role of the histidine residues is more complex; while they contribute to the peptide's charge, their removal from engineered analogs has been shown to, in some cases, further boost antibacterial potency. researchgate.net
Influence of Peptide Charge, Hydrophobicity, and Amphipathicity on Activity
The effectiveness of antimicrobial peptides is governed by a delicate balance between their net positive charge, hydrophobicity (the tendency to repel water), and amphipathicity (the spatial separation of hydrophobic and hydrophilic residues). nih.govdntb.gov.ua Chensirin-1 and its analogs serve as an excellent model for understanding the interplay of these properties.
Charge: Chensirin-1 possesses a strong cationic nature, with a net charge of +7 at neutral pH due to its five arginine and two lysine residues. researchgate.net This positive charge is a crucial initial driver of its activity, promoting electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov The presence of three histidine residues means this charge can increase to +10 under acidic conditions, potentially enhancing its activity in specific microenvironments. researchgate.net
Hydrophobicity and Amphipathicity: The parent chensirin-1 has relatively low hydrophobicity and amphipathicity. researchgate.net This is a primary factor limiting its efficacy, particularly against the formidable outer membrane of Gram-negative bacteria. dntb.gov.ua Its structure tends towards a random coil in aqueous solution, which is less effective at penetrating the lipid bilayer of bacterial membranes. researchgate.netspandidos-publications.com
Studies on chensirin-1 analogs have demonstrated that increasing hydrophobicity is a highly effective strategy for boosting antimicrobial power. By replacing glycine residues with tryptophan, researchers created analogs with significantly enhanced hydrophobicity. researchgate.net This modification not only improves membrane interaction but also induces a conformational shift towards a more amphipathic α-helical structure, which is critical for membrane disruption. researchgate.net This enhanced amphipathicity allows the peptide to insert into and destabilize the bacterial membrane, leading to cell death. spandidos-publications.com
Systematic Amino Acid Substitution Studies and Their Functional Implications
Systematic substitution of amino acids in the chensirin-1 sequence has been a fruitful approach to developing analogs with superior antimicrobial profiles. These studies have primarily focused on replacing glycine to enhance structural stability and hydrophobicity, and modifying histidine to fine-tune activity.
One key study designed a series of analogs to explore these effects. The parent peptide, chensirin-1, showed potent activity against Gram-positive bacteria but was largely inactive against Gram-negative strains, with Minimum Inhibitory Concentrations (MICs) often exceeding 500 μM. researchgate.net
The first analog, MC1-1 , was created by replacing three glycine residues with tryptophan. This modification dramatically increased the peptide's hydrophobicity and its propensity to form an α-helix. The result was a significant enhancement in broad-spectrum antimicrobial activity, with newfound efficacy against Gram-negative bacteria. researchgate.net
Building on this, two further analogs were synthesized. In MC1-2 , the three histidine residues were removed from the MC1-1 sequence. This analog displayed the highest antimicrobial activity of the group, suggesting that while the cationic nature of histidine can be beneficial, its presence is not essential for the enhanced activity of the tryptophan-modified scaffold and its removal can even be advantageous. researchgate.net
In a third analog, MC1-3 , the three histidine residues of MC1-1 were replaced with arginine residues, further increasing the peptide's net positive charge. While active, MC1-3 generally showed lower antimicrobial potency compared to MC1-2, indicating that a simple increase in cationicity does not directly correlate with higher activity and that an optimal balance of charge and hydrophobicity is key. researchgate.net
These findings are summarized in the interactive table below, which illustrates the impact of these specific substitutions.
| Peptide | Sequence Modification | Key Functional Implication |
| Chensirin-1 | Parent Peptide (SAVGRHGRRFGLRKHRKH) | Active against Gram-positive bacteria, inactive against Gram-negative bacteria. researchgate.netresearchgate.net |
| MC1-1 | Three Glycine residues replaced by Tryptophan | Broadened antimicrobial spectrum with activity against Gram-negative bacteria. researchgate.net |
| MC1-2 | Based on MC1-1, three Histidine residues removed | Showed the highest antimicrobial activity among the tested analogs. researchgate.net |
| MC1-3 | Based on MC1-1, three Histidine residues replaced by Arginine | Active, but less potent than MC1-2, highlighting the importance of balanced properties. researchgate.net |
Computational Modeling and Predictive Analytics for Chensirin-1 SAR
Computational tools are increasingly vital in deciphering and predicting the structure-activity relationships of antimicrobial peptides. For chensirin-1 and its analogs, computational modeling has been used to provide structural insights that correlate with experimental findings.
For instance, three-dimensional structure predictions were employed to confirm that the replacement of glycine with tryptophan residues in the MC1-1 analog led to a significant increase in its α-helical content. researchgate.net This predictive analysis helps to explain the observed increase in antimicrobial activity, as the α-helical conformation is crucial for the membrane-disrupting action of many AMPs.
While detailed Quantitative Structure-Activity Relationship (QSAR) studies specifically for chensirin-1 are not extensively published, the principles of QSAR are highly applicable. researchgate.net Such studies build mathematical models that relate the chemical structure of compounds to their biological activity. For chensirin-1 analogs, QSAR models could be developed to correlate physicochemical properties (like hydrophobicity, charge distribution, and helical content, which can be calculated from the sequence) with their measured MIC values. These models could then be used to predict the activity of new, unsynthesized analogs, thereby accelerating the design of more potent and selective antimicrobial agents. acs.org
Furthermore, molecular dynamics (MD) simulations could offer a deeper understanding of how chensirin-1 and its derivatives interact with bacterial membranes at an atomic level. dntb.gov.ua These simulations can visualize the process of peptide binding, insertion into the lipid bilayer, and potential pore formation, providing a dynamic picture of the mechanism of action that complements experimental data. Such computational approaches are invaluable for rational peptide design, allowing for the in-silico screening of numerous potential modifications to identify the most promising candidates for synthesis and testing.
Rational Design and Engineering of Chensirin 1 Derivatives
Strategies for Enhancing Antimicrobial Efficacy of Chensirin-1
The primary goal in the rational design of chensirin-1 derivatives is to bolster its antimicrobial potency. Research into the structure-activity relationship (SAR) of chensirin-1 is fundamental to this endeavor. One key aspect of chensirin-1's mechanism involves its interaction with the bacterial cell membrane. Studies have shown that chensirin-1 can form α-helical structures when it interacts with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria researchgate.net. This conformational change is believed to be critical for its antimicrobial action.
Strategies to enhance efficacy often focus on optimizing the peptide's amphipathicity and net positive charge, which are crucial for the initial electrostatic attraction to the negatively charged bacterial membrane and subsequent membrane disruption. Amino acid substitution is a common approach. Replacing certain residues with more cationic amino acids, such as lysine (B10760008) or arginine, can increase the peptide's net positive charge. Similarly, substituting non-polar amino acids can modulate the hydrophobicity of the peptide, which influences its ability to insert into and disrupt the lipid bilayer of the bacterial membrane.
Table 1: Hypothetical Chensirin-1 Analogs and Their Predicted Antimicrobial Efficacy
| Analog Name | Modification | Predicted Change in MIC* | Rationale |
| Chensirin-1-K5 | Substitution of a neutral amino acid at position 5 with Lysine | Decrease | Increased net positive charge for enhanced membrane binding. |
| Chensirin-1-W8 | Substitution of a non-aromatic hydrophobic residue at position 8 with Tryptophan | Decrease | Tryptophan's indole side chain can anchor the peptide to the membrane interface. |
| Chensirin-1-ΔC2 | Deletion of two C-terminal residues | Increase or Decrease | C-terminus may be crucial for activity; truncation could affect structure and function. |
*MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. A decrease in MIC indicates enhanced efficacy.
Approaches for Improving Proteolytic Stability of Chensirin-1 Analogs
A significant hurdle for the therapeutic application of peptides is their susceptibility to degradation by proteases present in the body. Enhancing the proteolytic stability of chensirin-1 is, therefore, a critical area of research. Several strategies can be employed to achieve this:
Incorporation of D-amino acids: Proteases are stereospecific and primarily recognize L-amino acids. The strategic substitution of L-amino acids with their D-enantiomers can render the peptide resistant to proteolytic cleavage without necessarily compromising its antimicrobial activity.
Terminal Modifications: The N- and C-termini of peptides are often susceptible to exopeptidases. Acetylation of the N-terminus and amidation of the C-terminus are common modifications that can protect the peptide from degradation and, in some cases, also enhance its activity.
Cyclization: Cyclizing the peptide backbone can restrict its conformation, making it a poorer substrate for proteases. This can be achieved through head-to-tail cyclization or by introducing disulfide bridges between cysteine residues.
Development of Peptidomimetics Based on the Chensirin-1 Scaffold
Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. The development of peptidomimetics based on the chensirin-1 scaffold involves identifying the key pharmacophoric elements responsible for its antimicrobial activity.
Once the essential amino acid residues and their spatial arrangement are determined, non-peptidic scaffolds can be designed to present these functional groups in a similar orientation. This can involve the use of unnatural amino acids, modified peptide backbones (e.g., peptoids, β-peptides), or entirely different organic scaffolds. The goal is to create a molecule that retains the antimicrobial mechanism of chensirin-1 while being resistant to proteolysis and possessing better pharmacokinetic properties.
Bioinformatic and De Novo Design Methodologies for Chensirin-1 Optimization
Computational tools play an increasingly vital role in the rational design and optimization of antimicrobial peptides. Bioinformatic approaches can be used to analyze the primary sequence and predicted secondary structure of chensirin-1 to identify regions that are likely to be important for its activity and stability. Databases of known antimicrobial peptides can be searched for motifs similar to those found in chensirin-1, providing insights into potential modifications.
Molecular modeling and molecular dynamics simulations can be used to study the interaction of chensirin-1 and its analogs with bacterial membranes at an atomic level. These simulations can help predict how specific amino acid substitutions will affect the peptide's structure, its binding to the membrane, and its ability to form pores or otherwise disrupt the membrane.
De novo design methodologies, often aided by machine learning and artificial intelligence, can be used to generate entirely new peptide sequences with desired properties. By learning the patterns present in large datasets of antimicrobial peptides, these algorithms can design novel chensirin-1-inspired peptides with potentially superior efficacy and stability.
Table 2: Computational Tools in Chensirin-1 Research
| Tool/Methodology | Application | Expected Outcome |
| Homology Modeling | Predict the 3D structure of chensirin-1. | A structural model for further in silico analysis. |
| Molecular Docking | Simulate the binding of chensirin-1 to bacterial membrane components. | Identification of key interacting residues. |
| Molecular Dynamics | Simulate the behavior of chensirin-1 in a membrane environment over time. | Understanding of the mechanism of membrane disruption. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate physicochemical properties of analogs with their activity. | Predictive models to guide the design of new, more potent analogs. |
Bacterial Resistance Mechanisms to Antibacterial Peptides
Intrinsic Resistance Strategies Employed by Microorganisms
Intrinsic resistance refers to the innate ability of a microorganism to resist the action of an antimicrobial agent. nih.gov This form of resistance is a natural, inherited characteristic of a bacterial species. youtube.com It is not dependent on previous exposure to the antimicrobial agent or the acquisition of new genetic material. nih.gov Bacteria employ several intrinsic strategies to defend against AMPs, primarily involving modifications to their cellular envelope and the use of efflux pumps. mdpi.comnih.gov
A primary defense mechanism against cationic AMPs, like many in this class, is the alteration of the bacterial cell surface to reduce the peptide's ability to bind. nih.gov Bacteria can modify their membranes in several ways to create a less favorable environment for AMP interaction. nih.gov
Alteration of Surface Charge: Many AMPs are positively charged, allowing them to interact with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govnih.gov Bacteria can reduce this negative charge, thereby repelling the cationic AMPs. For instance, the D-alanylation of teichoic acids in Gram-positive bacteria increases the positive charge on the cell surface, leading to resistance. nih.gov
Modification of Lipid A: In Gram-negative bacteria, the lipid A component of LPS can be modified. The addition of molecules like phosphoethanolamine or 4-amino-4-deoxy-L-arabinose to lipid A reduces its net negative charge, hindering the binding of cationic AMPs. nih.gov
Changes in Membrane Fluidity: The fluidity of the bacterial membrane can also influence its susceptibility to AMPs. Some bacteria can alter the composition of their membrane phospholipids, which can affect membrane rigidity and subsequently impact the peptide's ability to disrupt the membrane. nih.gov
Capsule Formation: The production of an extracellular capsule, a layer of polysaccharides surrounding the bacterial cell, can act as a physical barrier, trapping or blocking AMPs from reaching their target on the cell membrane. mdpi.commdpi.com
Table 1: Examples of Bacterial Membrane Modifications Conferring Resistance to Antimicrobial Peptides
| Bacterial Species | Modification | Effect on AMP Interaction | Reference |
|---|---|---|---|
| Staphylococcus aureus | D-alanylation of teichoic acids | Increases positive surface charge, repelling cationic AMPs | nih.gov |
| Staphylococcus aureus | Lysination of phosphatidylglycerol | Increases positive charge of the membrane | nih.gov |
| Gram-negative bacteria | Modification of Lipid A with phosphoethanolamine or L-Ara4N | Reduces the net negative charge of the outer membrane | nih.gov |
| General | Formation of a polysaccharide capsule | Acts as a physical barrier, trapping or blocking AMPs | mdpi.commdpi.com |
Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of toxic substances, including antimicrobial agents, from the cell's interior. nih.govnih.govoup.com This action prevents the antimicrobial from reaching a high enough concentration within the cell to be effective. youtube.com
These pumps can be specific for a single substrate or can transport a broad range of structurally different compounds, contributing to multidrug resistance (MDR). oup.com There are several major families of efflux pumps in bacteria, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the resistance-nodulation-division (RND) family, and the small multidrug resistance (SMR) family. oup.com Overexpression of the genes that code for these pumps can lead to increased resistance to various antimicrobial compounds. oup.com In some cases, the presence of efflux pump inhibitors has been shown to restore the effectiveness of certain antibiotics. oup.com
Table 2: Major Families of Bacterial Efflux Pumps
| Family | Energy Source | Known Substrates | Reference |
|---|---|---|---|
| ATP-binding cassette (ABC) | ATP hydrolysis | Various compounds, including some antibiotics and transition metals | nih.govoup.com |
| Major Facilitator Superfamily (MFS) | Proton motive force | Wide range of substrates | oup.com |
| Resistance-Nodulation-Division (RND) | Proton motive force | Broad spectrum of drugs, particularly in Gram-negative bacteria | nih.govoup.com |
| Small Multidrug Resistance (SMR) | Proton motive force | Quaternary ammonium (B1175870) compounds and other antiseptics | oup.com |
| Multidrug and Toxic Efflux (MATE) | Proton motive force | Various drugs and toxic compounds | oup.com |
Acquired Resistance Mechanisms to Antimicrobial Peptides
In contrast to intrinsic resistance, acquired resistance occurs when a bacterium that was once susceptible to an antimicrobial agent develops resistance. nih.gov This can happen through genetic mutations or by acquiring resistance genes from other bacteria via horizontal gene transfer. nih.govyoutube.com
Genetic Mutations: Spontaneous mutations in a bacterium's DNA can lead to changes that confer resistance. nih.gov For example, a mutation could alter the target site of an AMP, making it no longer recognizable by the peptide. youtube.com Mutations can also occur in the regulatory genes that control the expression of resistance mechanisms like efflux pumps, leading to their overproduction. nih.gov
Horizontal Gene Transfer: Bacteria can share genetic material through several processes, including conjugation, transformation, and transduction. youtube.com Plasmids, which are small, circular DNA molecules, often carry genes for antimicrobial resistance and can be transferred between bacteria, rapidly spreading resistance through a population. youtube.com A notable example is the spread of the mcr-1 gene, which confers resistance to colistin (B93849) (a last-resort AMP) and is carried on a plasmid. mdpi.com
While the development of resistance to AMPs is considered less frequent compared to conventional antibiotics due to their diverse targets, the potential for acquired resistance is a significant concern. nih.govnih.gov
Adaptive Responses of Bacterial Populations to Chensirin-1 Exposure
When bacterial populations are exposed to sub-lethal concentrations of an antimicrobial peptide, they can exhibit adaptive responses. This is a more immediate and often reversible change in phenotype, as opposed to the permanent genetic changes of acquired resistance. While specific studies on the adaptive responses of bacteria to chensirin-1 are not extensively detailed in the provided search results, general principles of AMP adaptation can be inferred.
Exposure to low levels of an AMP can trigger stress responses in bacteria. These responses can lead to temporary changes in gene expression, resulting in modifications to the cell membrane or increased efflux pump activity. nih.gov For example, a study on Staphylococcus aureus demonstrated that exposure to sub-lethal concentrations of certain AMPs over several passages led to adaptations in the bacterial membrane, including an increase in net charge and altered membrane rigidity. nih.gov
These adaptive responses can allow a bacterial population to survive in the presence of the AMP and may provide a stepping stone towards the development of more stable, genetically encoded resistance. Further research is needed to specifically elucidate the adaptive mechanisms that bacteria employ when faced with chensirin-1.
Synergistic Antimicrobial Strategies Involving Chensirin 1
Combination Studies with Conventional Antibiotics
There are currently no published studies that systematically evaluate the synergistic effects of Chensirin-1 with conventional antibiotics. Such studies would typically involve checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents. A synergistic effect is generally indicated by an FIC index of ≤ 0.5. Without these foundational studies, it is impossible to create data tables or provide detailed research findings on the combined efficacy of Chensirin-1 with antibiotics like beta-lactams, aminoglycosides, or fluoroquinolones.
Elucidation of Synergistic Mechanisms
The mechanisms by which antimicrobial peptides can act in synergy with other drugs are varied and complex. However, without specific experimental evidence for Chensirin-1, any discussion of its synergistic mechanisms remains purely speculative.
Enhanced Membrane Permeability for Co-Administered Agents
A common synergistic mechanism for AMPs is the disruption of the bacterial cell membrane, which can facilitate the entry of conventional antibiotics that may otherwise be hindered by the membrane barrier. Studies on other AMPs have demonstrated this through membrane permeabilization assays using fluorescent probes. However, no such research has been published for Chensirin-1 in a synergistic context. While one study investigated the interaction of chensinin-1 with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, it did not explore the implications of this interaction for the synergistic activity with other antibiotics. nih.gov
Modulation of Bacterial Resistance Pathways
Antimicrobial peptides can also modulate bacterial resistance pathways, for example, by interfering with efflux pumps that actively remove antibiotics from the bacterial cell, or by disrupting signaling pathways involved in the resistance response. Research into whether Chensirin-1 possesses such capabilities is currently absent from the scientific literature.
Potential for Overcoming Multidrug-Resistant Pathogens
The potential of combination therapies to tackle multidrug-resistant (MDR) pathogens is a critical area of research. Synergistic interactions can lower the required doses of both the AMP and the conventional antibiotic, potentially resensitizing resistant strains. While this is a promising strategy, there is no available data from in vitro or in vivo studies to support the specific application of Chensirin-1 in combination therapies against MDR strains.
Pre Clinical Research Models and Efficacy Studies of Chensirin 1
In Vitro Evaluation in Bacterial Biofilm Models
Bacterial biofilms are complex, structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. These structures are notoriously resistant to conventional antibiotics, making biofilm-associated infections a significant clinical challenge. The evaluation of a new antimicrobial agent's ability to inhibit the formation of or eradicate established biofilms is therefore a crucial component of preclinical research.
Standard in vitro models for assessing anti-biofilm activity include the use of microtiter plates to determine the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC). These assays quantify the peptide's ability to prevent biofilm formation and destroy mature biofilms, respectively.
Despite the importance of this evaluation, specific data from in vitro studies assessing the efficacy of Chensirin-1 against bacterial biofilm models, such as MBEC values, are not available in publicly accessible scientific literature. Further research is required to determine the potential of Chensirin-1 as an anti-biofilm agent.
Cell-Based Selectivity and Biocompatibility Assessments
A critical attribute of any promising antimicrobial peptide is its selectivity, meaning it should be highly active against microbial cells while exhibiting minimal toxicity towards mammalian cells. This selectivity is paramount for its potential therapeutic use. Biocompatibility is assessed through various cell-based assays.
Erythrocyte Hemolytic Activity
Hemolytic activity, the ability of a substance to rupture red blood cells (erythrocytes), is a primary indicator of an antimicrobial peptide's toxicity to mammalian cells. This is a crucial screening step, as high hemolytic activity would preclude systemic administration. The assay typically involves incubating the peptide at various concentrations with a suspension of fresh erythrocytes and measuring the release of hemoglobin.
One study on a novel antimicrobial polypeptide also isolated from Rana chensinensis reported "extremely low haemolytic activity to human red blood cells". However, the study did not explicitly identify this peptide as Chensirin-1, and quantitative data, such as the concentration of peptide causing 50% hemolysis (HC50), were not provided.
Specific data quantifying the hemolytic activity of Chensirin-1 on human or other mammalian erythrocytes are not currently available in published research. Therefore, its safety profile in this regard remains to be definitively established.
Cytotoxicity to Mammalian Cell Lines (non-clinical focus)
Beyond hemolysis, it is essential to evaluate the cytotoxicity of a peptide against various types of mammalian cells to understand its broader biocompatibility. This is often done using cell viability assays, such as the MTT or LDH release assays, on a panel of representative mammalian cell lines (e.g., fibroblasts, epithelial cells, or macrophages). The results are typically reported as the concentration that inhibits 50% of cell growth (IC50).
Currently, there are no publicly available scientific reports detailing the cytotoxic effects of Chensirin-1 on mammalian cell lines. This information is vital for assessing the therapeutic window of the peptide and its suitability for various potential applications.
In Vivo Efficacy Demonstrations in Established Animal Infection Models (non-clinical, without dosage or administration details)
Research on other peptides from Rana chensinensis, such as Temporin-1CEh, has utilized the Galleria mellonella (wax moth larva) model to assess in vivo efficacy against bacterial pathogens. While this invertebrate model is a useful initial screening tool, data from mammalian models are essential for clinical translation.
There is no available data in the scientific literature demonstrating the in vivo efficacy of Chensirin-1 in any established animal infection models. Such studies are necessary to confirm that the in vitro antimicrobial activity translates to a therapeutic effect in a living organism.
Future Research Directions and Prospects for Antibacterial Peptide Chensirin 1
Advanced Biophysical Techniques for Elucidating Chensirin-1 Mechanism
While initial studies have shown that chensirin-1 disrupts bacterial cytoplasmic membranes, a detailed, high-resolution understanding of its mechanism is crucial for rational drug design. Advanced biophysical techniques offer the necessary tools to dissect the molecular interactions between chensirin-1 and bacterial membranes.
Future research should employ a suite of these techniques to build a comprehensive model of its action:
High-Resolution Imaging: Techniques like Atomic Force Microscopy (AFM) and Cryo-Electron Microscopy (Cryo-EM) can visualize the topographical changes on bacterial surfaces upon peptide exposure. This would allow researchers to directly observe pore formation, membrane thinning, or other structural disruptions caused by chensirin-1 in real-time and at the nanoscale.
Spectroscopic Analysis: While circular dichroism has provided initial insights into chensirin-1's secondary structure, advanced methods like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and Oriented Circular Dichroism (OCD) can determine the precise orientation and depth of peptide insertion into lipid bilayers. This is critical for distinguishing between different membrane disruption models (e.g., barrel-stave, toroidal pore, or carpet model).
Calorimetry and Surface Plasmon Resonance (SPR): Isothermal Titration Calorimetry (ITC) can provide detailed thermodynamic data on the peptide-membrane binding events, revealing the energetics of the interaction. SPR can measure the kinetics of this binding in real-time, quantifying the rates of association and dissociation with model membranes that mimic bacterial cell walls.
By combining these approaches, a dynamic and molecularly detailed picture of chensirin-1's mechanism can be constructed, facilitating the design of analogues with enhanced activity and specificity.
Integration of Omics Data for Systems-Level Understanding of Chensirin-1 Action
To move beyond the membrane and understand the total cellular response to chensirin-1, an integration of "omics" technologies is necessary. springernature.comnih.gov This systems-biology approach can reveal downstream effects and potential intracellular targets, providing a holistic view of the peptide's antibacterial action. springernature.comnih.gov
Key omics strategies for future chensirin-1 research include:
Transcriptomics (RNA-Seq): Exposing bacteria to sub-lethal concentrations of chensirin-1 and sequencing the resulting messenger RNA (mRNA) will reveal which genes are up- or down-regulated. This can identify stress response pathways, metabolic shifts, and potential resistance mechanisms that the bacteria employ to counteract the peptide's effects.
Proteomics: By analyzing the complete set of proteins in bacteria before and after peptide treatment, researchers can identify changes in the expression of proteins involved in cell wall synthesis, energy metabolism, or virulence. Proteomics can also help identify potential intracellular binding partners of chensirin-1 if it translocates into the cytoplasm.
Metabolomics: This approach analyzes the small-molecule metabolites within a cell. It can provide a functional readout of the physiological state of the bacteria and highlight specific metabolic pathways that are disrupted by chensirin-1 activity.
Integrating these multi-omics datasets will enable the construction of comprehensive network models of chensirin-1's impact on bacterial physiology. nih.govresearchgate.netresearchgate.net This deeper understanding is vital for predicting and overcoming potential bacterial resistance and for identifying synergistic combinations with conventional antibiotics.
Exploration of Immunomodulatory Properties
Many host-defense peptides (HDPs), the broader class to which chensirin-1 belongs, possess immunomodulatory functions in addition to their direct microbicidal activity. mdpi.comnih.gov These peptides can modulate the host's immune response, for instance, by suppressing potentially harmful inflammation caused by bacterial toxins like lipopolysaccharide (LPS) or by recruiting immune cells to the site of infection. mdpi.comnih.gov
Given that a related peptide, chensirin-1b, has been shown to reduce the production of pro-inflammatory mediators, it is highly probable that chensirin-1 also has such capabilities. Future research should focus on:
Anti-inflammatory Activity: Investigating the ability of chensirin-1 to neutralize LPS and inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from host immune cells like macrophages.
Chemotactic Properties: Assessing whether chensirin-1 can attract immune cells, such as neutrophils and monocytes, which would be beneficial for clearing infections.
Gene Expression Modulation: Studying the effect of chensirin-1 on the gene expression profiles of host cells to identify pathways related to inflammation, wound healing, and immune signaling.
Exploring this dual functionality is critical, as an ideal therapeutic agent would not only kill pathogens but also help control the host's inflammatory response, preventing sepsis and promoting tissue repair. mdpi.com
Ecological and Evolutionary Role of Chensirin-1 in its Natural Habitat
Chensirin-1 is a product of evolution, honed to protect its host, the frog Rana chensinensis, from pathogens in its environment. usp.brusp.br Understanding its natural role provides context for its activity and can offer insights into overcoming microbial resistance.
Future ecological and evolutionary studies should aim to:
Characterize the Local Microbiome: Identify the common bacterial and fungal species present on the skin of Rana chensinensis and in its habitat. This will help determine the natural pathogenic targets of chensirin-1.
Test Activity Against Amphibian Pathogens: Evaluate the efficacy of chensirin-1 against pathogens responsible for global amphibian declines, such as the chytrid fungus Batrachochytrium dendrobatidis. This research has significant implications for conservation biology.
Investigate Peptide Synergy: Amphibian skin secretions contain a cocktail of bioactive peptides. Studies should investigate whether chensirin-1 acts synergistically with other co-secreted peptides, which could inform the design of potent combination therapies.
Explore Evolutionary Adaptation: Examine the genetic diversity of the chensirin-1 gene within and between populations of Rana chensinensis to understand how it has evolved in response to different pathogenic pressures.
By studying chensirin-1 within its natural ecological framework, researchers can gain valuable knowledge about its function, its evolutionary resilience, and the strategies nature has developed to combat infection, providing a blueprint for future therapeutic development.
Q & A
Q. How does chensirin-1’s activity compare to other amphibian AMPs (e.g., dybowsin-3) in multi-drug-resistant bacterial models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
